molecular formula C22H20O3 B11605440 2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one

2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11605440
M. Wt: 332.4 g/mol
InChI Key: XGZSTYFAJYMLJD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furocoumarins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one can be achieved through several methods. One common approach involves the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . Another method is a one-pot cascade reaction involving the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 9-position and the dimethyl groups at the 2 and 4 positions distinguish it from other similar compounds, potentially leading to different interactions with biological targets and varied applications.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

2,4-dimethyl-3-phenyl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C22H20O3/c1-4-8-16-12-18(23)25-17-11-13(2)19-20(15-9-6-5-7-10-15)14(3)24-22(19)21(16)17/h5-7,9-12H,4,8H2,1-3H3

InChI Key

XGZSTYFAJYMLJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C4=CC=CC=C4

Origin of Product

United States

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